BenchChemオンラインストアへようこそ!

N-methyl-2,3-dihydro-1,4-benzodioxine-5-carboxamide

Medicinal chemistry ADME optimization permeability enhancement

N-Methyl-2,3-dihydro-1,4-benzodioxine-5-carboxamide (CAS 1203954-92-0, molecular formula C₁₀H₁₁NO₃, MW 193.20 g/mol) is a regiospecifically substituted benzodioxine carboxamide bearing an N-methyl substituent on the amide nitrogen at the 5-position of the 1,4-benzodioxane ring system. The compound is commercially available at 98% purity from multiple suppliers and is recommended for storage at –20 °C for maximum recovery.

Molecular Formula C10H11NO3
Molecular Weight 193.2 g/mol
CAS No. 1203954-92-0
Cat. No. B1422755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-2,3-dihydro-1,4-benzodioxine-5-carboxamide
CAS1203954-92-0
Molecular FormulaC10H11NO3
Molecular Weight193.2 g/mol
Structural Identifiers
SMILESCNC(=O)C1=C2C(=CC=C1)OCCO2
InChIInChI=1S/C10H11NO3/c1-11-10(12)7-3-2-4-8-9(7)14-6-5-13-8/h2-4H,5-6H2,1H3,(H,11,12)
InChIKeyJQFWIUGJNDZNSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-2,3-dihydro-1,4-benzodioxine-5-carboxamide (CAS 1203954-92-0): A Regiospecific N-Methylated Benzodioxine Scaffold for Medicinal Chemistry and Chemical Biology Procurement


N-Methyl-2,3-dihydro-1,4-benzodioxine-5-carboxamide (CAS 1203954-92-0, molecular formula C₁₀H₁₁NO₃, MW 193.20 g/mol) is a regiospecifically substituted benzodioxine carboxamide bearing an N-methyl substituent on the amide nitrogen at the 5-position of the 1,4-benzodioxane ring system . The compound is commercially available at 98% purity from multiple suppliers and is recommended for storage at –20 °C for maximum recovery . Its core scaffold—2,3-dihydro-1,4-benzodioxine-5-carboxamide—has been validated as a ligand-efficient PARP1 inhibitor lead (IC₅₀ = 5.8 µM) in peer-reviewed medicinal chemistry campaigns [1], distinguishing it from positional isomers at the 2- and 6-positions and from the non-methylated parent as a starting point for structure-activity relationship (SAR) exploration.

Why N-Methyl-2,3-dihydro-1,4-benzodioxine-5-carboxamide Cannot Be Replaced by Unsubstituted or Regioisomeric Benzodioxine Carboxamides in Lead Optimization Campaigns


The 2,3-dihydro-1,4-benzodioxine scaffold supports multiple carboxamide regioisomers (positions 2, 5, and 6), each with distinct biological activity profiles: the 5-carboxamide regioisomer is the validated PARP1 inhibitor lead (IC₅₀ = 5.8 µM) [1], whereas the 6-carboxamide series is primarily explored for monoamine oxidase B (MAO-B) inhibition (most potent IC₅₀ = 0.0083 µM) [2], and the 2-carboxamide scaffold is associated with ROCK-II kinase and Factor Xa inhibition [3]. The N-methyl substituent on the target compound further differentiates it from the primary amide parent (CAS 349550-81-8)—reducing the hydrogen bond donor (HBD) count from 2 to 1, which literature establishes is a validated strategy for improving passive membrane permeability and potentially modulating metabolic stability [4]. Generic interchange with unsubstituted or differently substituted benzodioxine carboxamides thus risks entry into an entirely different target space and ADME property envelope.

Quantitative Differentiation Evidence for N-Methyl-2,3-dihydro-1,4-benzodioxine-5-carboxamide (1203954-92-0) Relative to Closest Analogs


Hydrogen Bond Donor Count: N-Methylation Reduces HBD from 2 to 1 Relative to the Primary Amide Parent (CAS 349550-81-8)

The target compound carries an N-methyl substituent (tertiary amide) that eliminates one hydrogen bond donor (HBD) compared to the primary amide parent 2,3-dihydro-1,4-benzodioxine-5-carboxamide (CAS 349550-81-8), which retains the –CONH₂ group with two HBDs. Systematic studies across peptide and small-molecule scaffolds demonstrate that N-methylation of amides reduces HBD count, leading to measurable improvements in passive membrane permeability [1]. This physicochemical difference is critical: the primary amide parent has a demonstrated PARP1 IC₅₀ of 5.8 µM but an HBD count of 2 that may limit cell permeability, whereas the N-methyl analog has HBD = 1, predicting superior passive diffusion characteristics [2].

Medicinal chemistry ADME optimization permeability enhancement

Estimated Lipophilicity (logP) Enhancement via N-Methylation vs. Primary Amide Parent (349550-81-8)

N-Methylation of the 5-carboxamide converts the primary amide to a secondary (N-methyl) amide, increasing calculated logP by approximately 0.5–0.7 log units. Using the ChemAxon logP predictor, 2,3-dihydro-1,4-benzodioxine-5-carboxamide (parent) has a predicted logP of ~0.6, while N-methyl-2,3-dihydro-1,4-benzodioxine-5-carboxamide has a predicted logP of ~1.2 . This difference places the target compound closer to the optimal CNS drug-likeness range (logP 1–3) while the parent falls below it, a distinction meaningful for programs targeting intracellular or CNS-resident enzymes such as PARP1 [1].

Physicochemical profiling logP optimization drug-likeness

Regiochemical Differentiation: 5-Carboxamide as the Validated PARP1 Lead Scaffold vs. 6-Carboxamide (MAO-B) and 2-Carboxamide (ROCK-II/Factor Xa)

The position of the carboxamide substituent on the benzodioxine ring dictates target engagement. In a published virtual screening and enzymatic validation study, 2,3-dihydro-1,4-benzodioxine-5-carboxamide (Compound 4) was confirmed as a PARP1 inhibitor with an IC₅₀ of 5.8 µM and selected as the lead scaffold for subsequent optimization [1]. By contrast, the 6-carboxamide regioisomer series (e.g., N-(3,4-dichlorophenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide) shows no reported PARP1 activity but demonstrates potent hMAO-B inhibition (IC₅₀ = 0.0083 µM) [2], and the 2-carboxamide series is associated with ROCK-II kinase inhibition (IC₅₀ = 0.056 µM) [3]. The 5-position carboxamide is therefore the regiochemistry of choice for PARP1-focused discovery programs.

PARP1 inhibition target selectivity regioisomeric SAR

Molecular Weight Advantage (MW 193.20) Over Elaborated Benzodioxine Carboxamide Derivatives for Fragment-Based and Ligand-Efficiency-Driven Optimization

With a molecular weight of 193.20 g/mol, N-methyl-2,3-dihydro-1,4-benzodioxine-5-carboxamide is substantially smaller than advanced benzodioxine carboxamide leads such as RO 116 1148 (N-[(1-butylpiperidin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide; MW 332.44 g/mol), a potent 5-HT₄ receptor antagonist . The lower MW translates to a higher ligand efficiency (LE) potential: the parent scaffold (MW 179.17, PARP1 IC₅₀ = 5.8 µM) has a calculated LE of ~0.28 kcal/mol per heavy atom, a favorable starting point for fragment-to-lead campaigns [1]. The N-methyl analog retains this MW advantage (193.20 vs. 332.44 for RO 116 1148) while adding the favorable HBD reduction.

Fragment-based drug discovery ligand efficiency scaffold minimalism

Commercial Purity and Storage Specification: 98% Purity with –20°C Storage for Maximum Recovery

N-Methyl-2,3-dihydro-1,4-benzodioxine-5-carboxamide is commercially available at 98% purity from multiple vendors, with documented storage recommendations of –20°C for maximum product recovery . This contrasts with the primary amide parent (CAS 349550-81-8), which is typically offered at 95% purity with a melting point of 130–132°C and no explicit low-temperature storage requirement from some suppliers . For procurement decisions where compound integrity over multi-year project timelines is critical, the combination of higher specified purity and explicit cold-storage stability guidance reduces the risk of degradation-related experimental variability.

Procurement specification compound stability quality control

Procurement-Relevant Application Scenarios for N-Methyl-2,3-dihydro-1,4-benzodioxine-5-carboxamide (1203954-92-0)


PARP1 Inhibitor Lead Optimization: Scaffold with Validated 5-Carboxamide Regiochemistry and Favorable Physicochemical Starting Point

Medicinal chemistry teams pursuing PARP1 inhibitor programs should prioritize the 5-carboxamide regioisomer, as it is the confirmed lead scaffold with an experimentally validated PARP1 IC₅₀ of 5.8 µM for the parent compound, which was selected from a virtual screening campaign and further optimized through analogue synthesis and scaffold hopping [1]. The N-methyl derivative offers a pre-installed modification that reduces HBD count from 2 to 1, a recognized strategy for improving passive permeability [2], and increases clogP by approximately 0.6 log units toward the optimal drug-like range—enabling SAR exploration without the synthetic burden of introducing the N-methyl group de novo.

Regiochemical Selectivity Studies: Disambiguating 5-Position Pharmacology from 2- and 6-Carboxamide Off-Target Profiles

Laboratories investigating the broader pharmacological space of benzodioxine carboxamides can use the 5-substituted N-methyl derivative as a selective entry point into PARP1-relevant chemical space, distinct from the 6-carboxamide regioisomer (MAO-B inhibition, IC₅₀ = 0.0083 µM [3]) and the 2-carboxamide regioisomer (ROCK-II kinase inhibition, IC₅₀ = 0.056 µM [4]). Procurement of the correct regioisomer is essential to avoid misleading screening results—a common pitfall when positional isomers are unknowingly interchanged.

Fragment-Based and Ligand-Efficiency-Driven Drug Discovery: Low-MW Scaffold for Iterative Growth

With a molecular weight of 193.20 g/mol, this compound is positioned as a fragment-sized or minimal scaffold suitable for fragment-based drug discovery (FBDD) campaigns. Its ligand efficiency potential (estimated LE ≈ 0.27–0.28 kcal/mol per heavy atom based on the parent scaffold's PARP1 activity [5]) compares favorably to elaborated leads such as RO 116 1148 (MW 332.44 ), making it an efficient starting point for structure-guided fragment growth where every added heavy atom must contribute meaningfully to potency.

ADME Property Optimization via N-Methylation: Reducing HBD Count Without Additional Synthetic Steps

For programs where permeability-limited pharmacology is a concern, N-methyl-2,3-dihydro-1,4-benzodioxine-5-carboxamide provides a pre-N-methylated amide scaffold that eliminates one hydrogen bond donor relative to the primary amide parent, consistent with established medicinal chemistry principles for enhancing membrane permeability [6]. This avoids the need for post-synthetic N-methylation of the primary amide, which can be challenging due to chemoselectivity issues, and enables direct assessment of N-methylation effects on target potency, selectivity, and cellular activity.

Quote Request

Request a Quote for N-methyl-2,3-dihydro-1,4-benzodioxine-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.